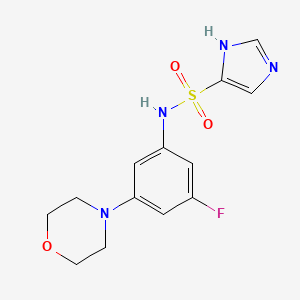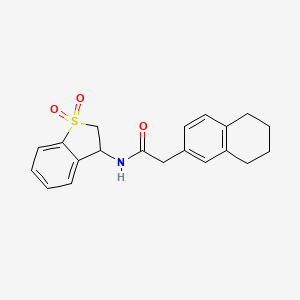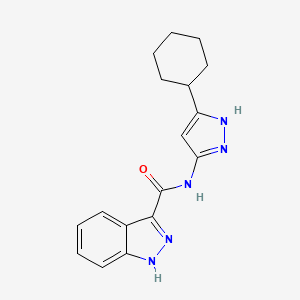
N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a fluorophenyl ring, a morpholine ring, and an imidazole sulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide typically involves multiple steps:
-
Formation of the Fluorophenyl Intermediate: : The initial step often involves the introduction of a fluorine atom onto a phenyl ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
-
Morpholine Ring Introduction: : The morpholine ring is introduced via nucleophilic substitution. The fluorophenyl intermediate reacts with morpholine in the presence of a base like potassium carbonate (K2CO3) to form the morpholinylphenyl derivative.
-
Imidazole Sulfonamide Formation: : The final step involves the sulfonation of the imidazole ring. This can be achieved by reacting the morpholinylphenyl intermediate with imidazole-5-sulfonyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also integrated to ensure the sustainability and efficiency of the process.
化学反応の分析
Types of Reactions
-
Oxidation: : N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : The compound can be reduced at the sulfonamide group to form corresponding amines under catalytic hydrogenation conditions.
-
Substitution: : The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.
作用機序
The mechanism of action of N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl and morpholine rings enhance binding affinity through hydrophobic interactions. This results in the inhibition of enzyme activity or modulation of receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-(3-fluoro-5-morpholin-4-ylphenyl)-2-piperidin-3-ylpiperidine-1-carboxamide
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, enhancing its solubility and bioavailability. Additionally, its imidazole sulfonamide moiety provides a versatile platform for further chemical modifications, making it a valuable scaffold in drug discovery and development.
特性
IUPAC Name |
N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c14-10-5-11(17-22(19,20)13-8-15-9-16-13)7-12(6-10)18-1-3-21-4-2-18/h5-9,17H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPLXBQGBXAARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)NS(=O)(=O)C3=CN=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-phenylsulfanylcyclopentane-1-carboxamide](/img/structure/B6753086.png)
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide](/img/structure/B6753087.png)
![N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B6753095.png)
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6753102.png)
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(oxan-2-ylmethoxy)propanamide](/img/structure/B6753107.png)
![1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B6753115.png)
![N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide](/img/structure/B6753123.png)
![3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6753129.png)
![N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6753132.png)
![5-[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6753143.png)
![5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6753149.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide](/img/structure/B6753156.png)
